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Compound of Interest

Compound Name: AT-121

Cat. No.: B3026133

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

AT-121 is a novel investigational analgesic compound that holds promise for the management
of moderate to severe pain without the significant side effects associated with traditional opioid
medications, such as addiction, respiratory depression, and tolerance.[1][2] This technical
guide provides a comprehensive overview of the chemical structure, properties, pharmacology,
and key experimental findings related to AT-121.

Chemical Structure and Properties

AT-121, with the formal IUPAC name N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-
oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-sulfamide, is a complex small molecule
designed to interact with specific receptors in the central nervous system.[3]

Table 1: Chemical and Physical Properties of AT-121
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Property Value Reference(s)
N-[2-[1,2-dihydro-1'-[cis-4-(1-
methylethyl)cyclohexyl]-3-

IUPAC Name yiethyley ) [3]

oxospiro[isoquinoline-4(3H),4'-

piperidin]-2-yllethyl]-sulfamide

Molecular Formula

C24H38N403S

[3]

Molecular Weight

462.7 g/mol

[3]

CAS Number

2099681-31-7 (free base)

[3]

SMILES

CC(C)C1CCC(CC1)N2CCC3(
CC2)C4=CC=CC=CACN(C3=
O)CCNS(=0)(=0)N

[3]

InChl

InChl=1S/C24H38N403S/c1-
18(2)19-7-9-21(10-8-19)27-14-
11-24(12-15-27)22-6-4-3-5-
20(22)17-28(23(24)29)16-13-
26-32(25,30)31/h3-6,18-
19,21,26H,7-17H2,1-2H3,
(H2,25,30,31)

[3]

Solubility

DMSO: 55 mg/mL (118.88
mM), Chloroform: 9 mg/mL
(19.45 mM), DMF: Miscible,
Ethanol:PBS (pH 7.2) (1:20):
50 pg/mL

[4]

Note: Specific melting and boiling points for AT-121 are not readily available in the reviewed

literature.

Pharmacological Profile

AT-121 is a bifunctional agonist, exhibiting partial agonism at both the mu-opioid receptor

(MOP) and the nociceptin/orphanin FQ (NOP) receptor.[4][5] This dual mechanism of action is

believed to be the key to its unique pharmacological profile, providing potent analgesia while

mitigating the undesirable side effects of conventional opioids.[1]
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Table 2: In Vitro Pharmacological Data for AT-121

Parameter Receptor Value Reference(s)

Nociception/Orphanin

Binding Affinity (Ki 3.67 nM 4
g y (Ki) FQ (NOP) [4]
Mu-Opioid (MOP) 16.49 nM [4]
Functional Activity [35S]GTPyS Binding
34.7 nM [4]
(EC50) (NOP)

[35S]GTPyS Binding

19.6 nM [4]
(MOP)

The activation of MOP receptors is the primary mechanism for the analgesic effects of
traditional opioids. However, it is also responsible for their addictive properties and life-
threatening side effects like respiratory depression.[1] The concurrent activation of NOP
receptors by AT-121 appears to counteract these adverse effects.[1]

Signaling Pathways

AT-121, as a G protein-coupled receptor (GPCR) agonist, initiates intracellular signaling
cascades upon binding to MOP and NOP receptors. The general mechanism involves the
activation of inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a
decrease in cyclic AMP (CAMP) levels, and modulation of ion channel activity.
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Caption: AT-121 dual agonism at MOP and NOP receptors.

In Vivo Efficacy and Safety

Preclinical studies in non-human primates (rhesus monkeys) have demonstrated the significant
potential of AT-121 as a potent analgesic with a superior safety profile compared to morphine.

Table 3: In Vivo Pharmacological Effects of AT-121 in Rhesus Monkeys
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Effect AT-121 Morphine Reference(s)
Analgesic Potency ~100-fold more potent - [5]
Respiratory Not observed at

) ) Observed [5]
Depression analgesic doses

Abuse Potential (Self- Lacked reinforcing

o ) Reinforcing effects [5]
administration) effects
Opioid-induced ) )

] Did not induce Induced [5]
Hyperalgesia
Physical Dependence Did not produce Produced [5]
o Dose-dependent
Capsaicin-induced ]
reduction (0.003-0.03 - [415]

Thermal Allodynia
mg/kg)

These findings highlight the potential of AT-121 to provide effective pain relief without the
hallmark drawbacks of conventional opioids.[5]

Key Experimental Protocols
[35S]GTPYS Binding Assay
This assay is a functional measure of G protein-coupled receptor activation. It quantifies the

binding of the non-hydrolyzable GTP analog, [3°*S]GTPyS, to Ga subunits following agonist
stimulation.

Methodology:
e Membrane Preparation:

o Homogenize tissue (e.g., rodent brain regions expressing MOP and NOP receptors) in ice-
cold buffer (e.g., 50 mM Tris-HCI, pH 7.4).

o Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular
debris.
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o Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell
membranes.

o Wash the membrane pellet with fresh buffer and resuspend. Determine the protein
concentration using a standard method (e.g., Bradford assay).

o Assay Procedure:

o In a 96-well plate, combine the prepared cell membranes, various concentrations of AT-
121 (or a standard agonist like DAMGO for MOP), and GDP.

o Initiate the binding reaction by adding [3*S]GTPYyS.
o Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).

o Terminate the reaction by rapid filtration through glass fiber filters to separate bound from
free [3°S]GTPyS.

o Wash the filters with ice-cold buffer.
o Quantify the amount of bound [3*S]GTPyS using liquid scintillation counting.
o Data Analysis:

o Determine non-specific binding in the presence of a high concentration of unlabeled
GTPyS.

o Subtract non-specific binding from total binding to obtain specific binding.

o Plot specific binding against the logarithm of the agonist concentration and fit the data to a
sigmoidal dose-response curve to determine EC50 and Emax values.[6][7]
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Caption: Experimental workflow for the [35S]GTPYS binding assay.
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Capsaicin-Induced Thermal Allodynia in Rhesus
Monkeys

This in vivo model is used to assess the analgesic efficacy of compounds in a state of
heightened pain sensitivity.

Methodology:
e Animal Acclimation and Baseline Measurement:

o Acclimate adult rhesus monkeys to the experimental setup, which typically involves tail-
withdrawal from a warm water bath.

o Determine the baseline tail-withdrawal latency in response to a non-noxious warm water
stimulus (e.g., 46°C).

e Induction of Allodynia:

o Topically apply a solution of capsaicin to a defined area of the monkey's tail to induce
localized thermal allodynia.[8][9]

e Drug Administration and Testing:

o Administer AT-121 (or a control substance) via a specified route (e.g., subcutaneous
injection).

o At various time points after drug administration, measure the tail-withdrawal latency in
response to the warm water stimulus.

o Data Analysis:

o An increase in tail-withdrawal latency following drug administration indicates an
antiallodynic effect.

o Compare the effects of different doses of AT-121 to construct a dose-response curve and
determine its potency and efficacy.[8][9]
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Caption: Workflow for the capsaicin-induced thermal allodynia model.

Conclusion

AT-121 represents a significant advancement in the quest for safer and more effective
analgesics. Its unique bifunctional mechanism of action, targeting both MOP and NOP
receptors, offers the potential for potent pain relief without the severe liabilities of traditional
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opioids. The robust preclinical data in non-human primates strongly supports its further

development for clinical use in humans. Continued research into the intricate signaling

pathways and long-term effects of AT-121 will be crucial in fully elucidating its therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3026133?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

